molecular formula C14H22N4 B11865822 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane

Cat. No.: B11865822
M. Wt: 246.35 g/mol
InChI Key: HOBYHQWFSPSEEU-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane is a heterocyclic compound that features a diazepane ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-5,6-dimethylpyrimidine-4-carbaldehyde with 1,4-diaminobutane in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidin-3-amine
  • 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxamide

Comparison: 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane is unique due to its diazepane ring, which imparts different chemical and biological properties compared to its analogs. The presence of the diazepane ring can influence the compound’s binding affinity to molecular targets and its overall stability. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

IUPAC Name

1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane

InChI

InChI=1S/C14H22N4/c1-10-11(2)16-13(12-4-5-12)17-14(10)18-8-3-6-15-7-9-18/h12,15H,3-9H2,1-2H3

InChI Key

HOBYHQWFSPSEEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N2CCCNCC2)C3CC3)C

Origin of Product

United States

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